2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine
Overview
Description
2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine, also known as BDFMP, is an organic compound that has been widely studied in recent years due to its potential applications in both organic and inorganic chemistry. BDFMP is an important building block in the synthesis of many compounds, and its synthesis can be achieved through a variety of methods.
Scientific Research Applications
Synthesis of Functionalized Compounds
2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine serves as a valuable intermediate in the synthesis of highly functionalized compounds, such as 4-Amino-2-(trifluoromethyl)-1H-pyrroles, demonstrating the compound's versatility in organic synthesis. The selective reactivity towards primary aliphatic amines enables the formation of a series of functionalized β-enaminones and 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles, showcasing its utility in constructing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and agrochemicals (Zanatta et al., 2021).
Mechanistic Studies in Amination Reactions
Research into the amination of bromo-derivatives of pyridines, potentially involving pyridyne intermediates, has provided insights into the reaction mechanisms and pathways. These studies help understand the reactivity and transformation possibilities of compounds like 2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine, further contributing to the development of new synthetic methodologies (Pieterse & Hertog, 2010).
Development of New Materials
The synthesis and characterization of new materials, including solid-state emitting systems and water-soluble BODIPY derivatives, involve complex intermediates like 2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine. These applications demonstrate the compound's role in creating functional materials with potential uses in optoelectronics and fluorescence-based sensing technologies (Miozzo et al., 2004).
Advancements in Catalysis
Studies involving the palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group, leading to the synthesis of highly substituted bipyridines and pyrazinopyridines, highlight the importance of intermediates like 2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine in facilitating new catalytic reactions. These reactions are crucial for constructing complex organic molecules that are significant in medicinal chemistry and materials science (Thompson et al., 2005).
properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O/c1-13-4-2-3(7(9)10)5(11)6(8)12-4/h2,7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPJDNLKQMMCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)C(F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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